molecular formula C24H24ClNO5 B12194379 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12194379
M. Wt: 441.9 g/mol
InChI Key: BFUNKBYEWGMLIW-FBHDLOMBSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a benzofuran ring, and a piperidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzodioxin and benzofuran rings, followed by the introduction of the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, block receptor sites, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one lies in its specific structural features, such as the combination of benzodioxin and benzofuran rings with a piperidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H24ClNO5/c1-14-4-6-26(7-5-14)11-19-20(27)3-2-18-22(28)21(31-24(18)19)10-15-8-17(25)9-16-12-29-13-30-23(15)16/h2-3,8-10,14,27H,4-7,11-13H2,1H3/b21-10-

InChI Key

BFUNKBYEWGMLIW-FBHDLOMBSA-N

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O

Origin of Product

United States

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